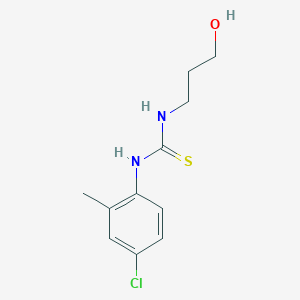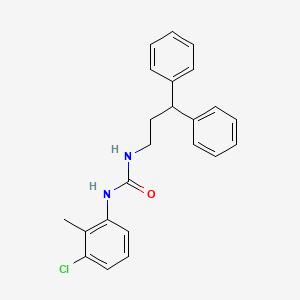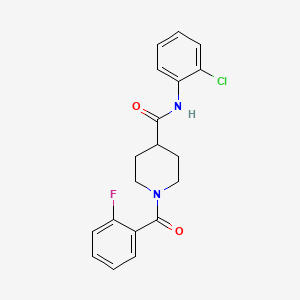![molecular formula C24H22N2O2S B4705591 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4705591.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
描述
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide, also known as BZP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZP is a benzamide derivative that has shown promising results in various studies, including its use as a fluorescent probe for detecting protein-ligand interactions and its potential as an anti-cancer agent. In
科学研究应用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been widely studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for detecting protein-ligand interactions. This compound has been shown to bind to various proteins, including human serum albumin (HSA), and its fluorescence properties can be used to monitor the binding interactions between this compound and the protein. This makes this compound a valuable tool for studying protein-ligand interactions in vitro.
In addition to its use as a fluorescent probe, this compound has also shown potential as an anti-cancer agent. Several studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast cancer cells and leukemia cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anti-cancer agent.
作用机制
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is not fully understood, but several studies have provided insights into its mode of action. This compound has been shown to interact with various proteins, including HSA and tubulin, which are involved in important cellular processes such as transport and cell division. This compound has also been reported to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can bind to HSA and other proteins, as well as to DNA. This compound has also been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells. In vivo studies have reported that this compound can reduce tumor growth in animal models, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is its fluorescent properties, which make it a valuable tool for studying protein-ligand interactions in vitro. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide. One area of interest is the development of this compound as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in vivo. Another area of interest is the use of this compound as a fluorescent probe for studying protein-ligand interactions. Further studies are needed to optimize the conditions for using this compound as a probe and to determine its sensitivity and specificity for different proteins. Overall, this compound is a promising compound with potential applications in various areas of scientific research.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-3-15-28-18-13-11-17(12-14-18)23(27)25-20-9-6-7-19(16(20)2)24-26-21-8-4-5-10-22(21)29-24/h4-14H,3,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYJXUHYDRDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4705508.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4705528.png)


![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4705551.png)
![cyclohexyl [5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B4705556.png)
![2-phenoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B4705563.png)


![2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone](/img/structure/B4705607.png)
![N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4705612.png)
![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4705617.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4705621.png)